2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
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Overview
Description
2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multiple steps, including the formation of the oxadiazole ring and the isoquinolinone core. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: This step involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.
Formation of the Isoquinolinone Core: This step involves the cyclization of an appropriate precursor, such as a benzylamine derivative, under acidic or basic conditions to form the isoquinolinone core.
Coupling of the Chlorophenyl and Fluorophenyl Groups: This step involves the coupling of the chlorophenyl and fluorophenyl groups to the isoquinolinone core through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biological probe or as a lead compound for drug discovery.
Medicine: The compound may have potential therapeutic applications, particularly in the treatment of diseases involving the central nervous system.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to specific receptors or enzymes, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
- 2-(4-chlorophenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClFN3O2/c24-15-8-10-17(11-9-15)28-13-20(18-6-1-2-7-19(18)23(28)29)22-26-21(27-30-22)14-4-3-5-16(25)12-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOVFVICYMFIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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